“Boc-Arg(Tos)-OH” is a protected form of the amino acid arginine, commonly used in peptide synthesis . The “Boc” (tert-butoxycarbonyl) group protects the amino group, and the “Tos” (p-toluenesulfonyl) group protects the guanidine group of arginine . This allows for selective reactions to occur at other sites in the peptide without affecting these functional groups .
In peptide synthesis, “Boc-Arg(Tos)-OH” can be coupled to a growing peptide chain using various activation procedures . The choice of procedure depends on factors such as the reactivity of the carboxyl group of the N-protected amino acid and the steric accessibility of the reactive nucleophile . After the coupling step, the protecting groups can be removed under specific conditions to reveal the functional groups .
Field: Biochemistry
Application: “Boc-Arg(Tos)-OH” is used in peptide synthesis, particularly in difficult couplings.
Method: The carboxyl group of the N-protected amino acid is activated, which is crucial for the synthesis of an amide bond.
Boc-Arg(Tos)-OH, also known as N-α-t-Boc-Nε-tosyl-L-arginine, is a derivative of the amino acid L-arginine (Arg) commonly used in peptide synthesis []. It belongs to a class of compounds called protected amino acids. These amino acids have chemical modifications (protecting groups) on their functional groups to control their reactivity during peptide chain formation [].
The significance of Boc-Arg(Tos)-OH lies in its role as a building block in solid-phase peptide synthesis (SPPS) – a technique for creating peptides and proteins in the laboratory [, ]. Boc-Arg(Tos)-OH is particularly valuable due to the presence of two protecting groups:
Boc-Arg(Tos)-OH possesses a complex structure with several key features (refer to [Sigma-Aldrich] for a visual representation):
The key application of Boc-Arg(Tos)-OH is in SPPS. During this process, the Boc group is selectively removed under acidic conditions, allowing the free amino group of the arginine to react with the C-terminus of another protected amino acid to form a peptide bond [, ]. After chain assembly, the Tos group and other protecting groups are cleaved to obtain the final peptide product.
Boc-Arg(Tos)-OH can decompose at high temperatures (around 90°C) [].